molecular formula C8H11N3O3S B2926950 [(4-Sulfamoylphenyl)methyl]urea CAS No. 98594-82-2

[(4-Sulfamoylphenyl)methyl]urea

Cat. No.: B2926950
CAS No.: 98594-82-2
M. Wt: 229.25
InChI Key: MKLIHIQQRVXEQU-UHFFFAOYSA-N
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Description

Scientific Research Applications

[(4-Sulfamoylphenyl)methyl]urea has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of [(4-Sulfamoylphenyl)methyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both environmentally friendly and efficient, yielding high-purity products. The reaction conditions are mild, and the process can be scaled up for industrial production. The general reaction scheme is as follows:

    Nucleophilic Addition: An amine reacts with potassium isocyanate in an aqueous medium.

    Filtration and Purification: The product is filtered and purified using routine extraction procedures, avoiding the use of silica gel purification.

Chemical Reactions Analysis

[(4-Sulfamoylphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

[(4-Sulfamoylphenyl)methyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the sulfamoyl and urea groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(4-sulfamoylphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-8(12)11-5-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H3,9,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLIHIQQRVXEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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